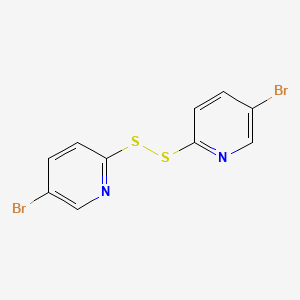

1,2-Bis(5-bromopyridin-2-yl)disulfane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-[(5-bromopyridin-2-yl)disulfanyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2S2/c11-7-1-3-9(13-5-7)15-16-10-4-2-8(12)6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURUVZBYROJMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)SSC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682452 | |

| Record name | 2,2'-Disulfanediylbis(5-bromopyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872273-36-4 | |

| Record name | 2,2'-Disulfanediylbis(5-bromopyridine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,2-Bis(5-bromopyridin-2-yl)disulfane

This document provides an in-depth technical overview of the synthesis, purification, and comprehensive characterization of 1,2-Bis(5-bromopyridin-2-yl)disulfane, a key heterocyclic building block in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals, offering not just protocols but the underlying scientific rationale for key experimental decisions.

Strategic Importance and Rationale

This compound, also known as 5,5′-dibromo-2,2′-dipyridyl disulfide, is a molecule of significant interest. Its structure combines three critical functional motifs:

-

The Pyridine Ring: A fundamental scaffold in a vast number of approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1]

-

The Disulfide Bond: A redox-active linkage that is central to biochemistry and drug delivery. This bond can be cleaved under the reducing conditions found within cells, making it an ideal linker for prodrugs and targeted therapeutic release systems.[2][3]

-

The Bromo Substituent: Positioned at the 5-position of the pyridine ring, the bromine atom serves as a versatile synthetic handle for post-synthesis modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the construction of complex molecular architectures.[4]

The convergence of these features makes the title compound a valuable intermediate for creating novel therapeutics, functional materials, and sophisticated ligands for coordination chemistry.[4][5]

Synthetic Strategy and Experimental Protocol

The most logical and field-proven approach to synthesizing symmetrical disulfides is the oxidative coupling of a corresponding thiol precursor. Our strategy, therefore, is a two-step process: first, the synthesis of the 5-bromo-2-mercaptopyridine intermediate, followed by its controlled oxidation to yield the target disulfide.

Overall Synthetic Workflow

The synthesis proceeds from the commercially available 2,5-dibromopyridine. The first step involves a selective nucleophilic aromatic substitution (SNAr) to introduce the thiol group, followed by an in-situ or separate oxidation step.

Sources

- 1. dovepress.com [dovepress.com]

- 2. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 1,2-Bis(5-bromopyridin-2-yl)disulfane

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1,2-Bis(5-bromopyridin-2-yl)disulfane, also known as 5,5′-dibromo-2,2′-dipyridyl disulfide. Designed for researchers and professionals in chemical synthesis and drug development, this document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to create a self-validating structural profile. The guide emphasizes the causal relationships between molecular structure and spectroscopic output, offering field-proven insights into data interpretation and experimental rationale.

Introduction and Molecular Overview

This compound is a symmetrical disulfide compound featuring two 5-bromopyridine rings linked at the 2-position by a disulfide bridge. Its structural rigidity, potential for coordination chemistry through the pyridine nitrogen atoms, and the presence of reactive sites (the S-S bond and C-Br bond) make it a molecule of interest in materials science and medicinal chemistry. Accurate structural elucidation is the bedrock of its application, and a multi-technique spectroscopic approach is essential for unambiguous confirmation. This guide will detail the integrated use of mass spectrometry, and vibrational and nuclear magnetic resonance spectroscopy to fully characterize this molecule.[1]

Molecular Structure:

-

Formula: C₁₀H₆Br₂N₂S₂

-

Key Features: Two pyridine rings, two bromine substituents, one disulfide (-S-S-) bridge.

-

Symmetry: The molecule possesses a C₂ axis of symmetry, which simplifies its NMR spectra by rendering the two pyridyl moieties chemically equivalent.

Integrated Spectroscopic Workflow

The comprehensive characterization of a novel or synthesized compound follows a logical progression. Each technique provides a unique piece of the structural puzzle, and their combined results offer a system of cross-validation. Mass spectrometry first confirms the molecular mass and elemental composition. Infrared spectroscopy then identifies the key functional groups present. Finally, NMR spectroscopy provides a detailed map of the atomic connectivity and chemical environment of the hydrogen and carbon atoms.

Caption: Workflow for the integrated spectroscopic characterization of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to confirm that the synthesized compound has the correct molecular weight and elemental formula. For halogenated compounds, the isotopic pattern is a critical diagnostic tool.

Experimental Rationale: Electron Impact (EI) or Electrospray Ionization (ESI) are common methods. ESI is a softer technique, often preserving the molecular ion, while EI can provide valuable fragmentation data.

Data Interpretation:

-

Molecular Ion (M⁺): The expected molecular weight for C₁₀H₆Br₂N₂S₂ is approximately 379.8 g/mol . The mass spectrum should show a cluster of peaks corresponding to the molecular ion.

-

Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern for the molecular ion cluster with three main peaks:

-

M⁺: Contains two ⁷⁹Br atoms.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺: Contains two ⁸¹Br atoms. The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1, which is a definitive signature for a dibrominated compound.[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a "fingerprint" of the functional groups present.

Experimental Rationale: The sample is typically analyzed as a KBr pellet or a thin film to obtain a transmission spectrum. The key is to identify characteristic absorption bands in the 4000-400 cm⁻¹ range.

Data Interpretation:

-

Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹, characteristic of sp² C-H bonds on the pyridine ring.

-

Pyridine Ring Vibrations (C=C, C=N): Strong absorptions are anticipated in the 1600-1400 cm⁻¹ region. These are often sharp and intense, confirming the presence of the aromatic heterocyclic core.

-

C-Br Stretch: The carbon-bromine bond vibration typically appears in the lower frequency "fingerprint" region, generally between 600-500 cm⁻¹.

-

S-S Stretch: The disulfide bond stretch is notoriously weak in IR spectra and can be difficult to observe. It is expected in the 500-400 cm⁻¹ range but its absence is not conclusive evidence against the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. Due to the molecule's symmetry, the two 5-bromopyridin-2-yl units are identical, simplifying the spectra. There are only three unique aromatic protons and five unique aromatic carbons.

Proton (¹H) NMR Spectroscopy

Experimental Rationale: The spectrum is typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆ at a high field (e.g., 400 or 500 MHz) to achieve good signal dispersion.

Data Interpretation: The 5-bromo-2-substituted pyridine ring gives rise to a characteristic three-proton spin system.

-

H-6 Proton: This proton is adjacent to the nitrogen atom, making it the most deshielded. It appears as a doublet due to coupling with the H-4 proton.

-

H-4 Proton: This proton is situated between H-3 and H-6. It will appear as a doublet of doublets, showing coupling to both H-3 and H-6.

-

H-3 Proton: This proton is adjacent to the disulfide-substituted carbon and will be the most upfield of the three. It appears as a doublet due to coupling with the H-4 proton.

Carbon (¹³C) NMR Spectroscopy

Experimental Rationale: A proton-decoupled ¹³C NMR spectrum is acquired to show each unique carbon atom as a single line. This simplifies the spectrum and confirms the molecular symmetry.

Data Interpretation: Five distinct signals are expected for the five unique carbon atoms in the pyridyl ring.

-

C-2 and C-6: These carbons are directly bonded to electronegative atoms (sulfur and nitrogen, respectively), causing them to appear significantly downfield.

-

C-5: The carbon atom bonded to the bromine (C-Br) will have its chemical shift influenced by the heavy atom effect.

-

C-3 and C-4: These are standard aromatic CH carbons and will appear in the typical aromatic region (120-140 ppm).

Summary of Spectroscopic Data

The following table summarizes the key data points obtained from the characterization of this compound.[1]

| Technique | Signal / Peak | Interpretation |

| Mass Spec (MS) | M⁺, [M+2]⁺, [M+4]⁺ cluster | Confirms the molecular formula C₁₀H₆Br₂N₂S₂. The ~1:2:1 isotopic pattern is definitive proof of two bromine atoms in the molecule. |

| Infrared (IR) | ~3050 cm⁻¹~1550, 1440 cm⁻¹~550 cm⁻¹ | Aromatic C-H stretch.C=C and C=N stretching vibrations of the pyridine ring.C-Br bond vibration. |

| ¹H NMR | 3 distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) with doublet and doublet-of-doublets splitting patterns. | Corresponds to the three unique protons (H-3, H-4, H-6) on the symmetrical 5-bromopyridin-2-yl moiety. The splitting pattern confirms their relative positions. |

| ¹³C NMR | 5 distinct signals in the aromatic region (typically δ 110-160 ppm). | Confirms the presence of five unique carbon environments, consistent with the molecule's symmetry. Signals correspond to C-2, C-3, C-4, C-5, and C-6 of the pyridine ring. |

Conclusion: A Self-Validating Profile

The structural elucidation of this compound is a clear example of a self-validating analytical process. Mass spectrometry confirms the exact mass and the presence of two bromine atoms. IR spectroscopy verifies the existence of the pyridine core and the C-Br bond. Finally, ¹H and ¹³C NMR spectroscopy not only confirm the number of unique proton and carbon environments expected from a symmetrical structure but also establish their precise connectivity through spin-spin coupling. The convergence of all data points provides an unambiguous and trustworthy confirmation of the molecular structure.

References

-

Singh, P., et al. (2018). Synthesis and characterization of 5,5′-dibromo-2,2′-dipyridyl disulfide and some of its derivatives. ResearchGate. Available at: [Link]

-

PubChem. Bis[5-chloropyridin-2-yl] disulfide. National Center for Biotechnology Information. Available at: [Link]

-

Afsoon, S., et al. (2014). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO (Revistes Catalanes amb Accés Obert). Available at: [Link]

-

DocBrown's Chemistry. 13C NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]

-

Gao, J., et al. (2019). Characterization of Protein Disulfide Linkages by MS In-Source Dissociation Comparing to CID and ETD Tandem MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]

Sources

An In-depth Technical Guide to 1,2-Bis(5-bromopyridin-2-yl)disulfane

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is characterized by an ever-present demand for novel molecular scaffolds that can serve as foundational elements in the discovery of new therapeutic agents. Among the myriad of heterocyclic compounds, pyridyl disulfides have emerged as a class of molecules with significant potential, demonstrating a diverse range of biological activities. This guide focuses on a specific, yet highly pertinent member of this class: 1,2-Bis(5-bromopyridin-2-yl)disulfane. Its structure, featuring a disulfide linkage flanked by two 5-bromopyridine moieties, presents a unique combination of a reactive sulfur core with a proven pharmacophore. This document aims to provide a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis, characterization, and prospective applications in the realm of drug discovery and development. As a Senior Application Scientist, the goal is to not only present established data but also to offer insights into the causality behind experimental design and the potential therapeutic avenues this molecule may unlock.

Core Compound Identification

A precise understanding of a compound's identity is the bedrock of any scientific investigation. This section provides the definitive nomenclature and registration details for the molecule of interest.

| Identifier | Value | Source |

| IUPAC Name | 5-bromo-2-[(5-bromopyridin-2-yl)disulfanyl]pyridine | [1] |

| Synonym | 5,5′-dibromo-2,2′-dipyridyl disulfide | [2] |

| CAS Number | 872273-36-4 | [1] |

| Molecular Formula | C₁₀H₆Br₂N₂S₂ | [1] |

| Molecular Weight | 378.11 g/mol | Calculated |

| Chemical Structure |  |

Synthesis and Characterization: A Methodological Deep Dive

The synthesis of this compound, as described in the literature for the synonymous 5,5′-dibromo-2,2′-dipyridyl disulfide, is achievable through a mild and efficient protocol.[2] This section will detail a representative synthesis and the analytical techniques crucial for its structural confirmation.

Rationale for Synthetic Approach

The chosen synthetic pathway leverages the reactivity of a suitable precursor with a sulfur source under conditions that favor the formation of a disulfide bridge. A common and effective method for the synthesis of symmetrical disulfides is the oxidation of corresponding thiols. However, an alternative and often more direct route involves the reaction of a halo-pyridine derivative with a disulfide-forming reagent. The literature suggests a straightforward method for the synthesis of symmetrical bromo-substituted pyridyl sulfur compounds using sodium borohydride in conjunction with alkyl halides, highlighting a protocol that is base-free, operationally simple, and high-yielding.[2]

Experimental Protocol: A Representative Synthesis

The following protocol is based on the reported synthesis of 5,5′-dibromo-2,2′-dipyridyl disulfide and related compounds.[2]

Objective: To synthesize this compound.

Materials:

-

2-Bromo-5-iodopyridine (or a suitable 2-halopyridine precursor)

-

Elemental Sulfur

-

Sodium borohydride (NaBH₄)

-

Appropriate solvent (e.g., ethanol, THF)

-

Alkyl halide (as per the general method described in the literature)

Step-by-Step Procedure:

-

Preparation of the Pyridinethiol Precursor (in situ): A solution of the 2-halopyridine precursor is prepared in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Thiolate: Sodium borohydride is carefully added to the reaction mixture. This is followed by the addition of elemental sulfur. The reaction of the halopyridine with an in-situ generated disulfide source is a common strategy.

-

Reaction with Alkyl Halide: An alkyl halide is introduced to the reaction mixture. The reaction is stirred at room temperature for a specified period. The literature highlights short reaction times for this methodology.[2]

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Caption: A representative workflow for the synthesis of this compound.

Structural Characterization

Confirmation of the molecular structure of the synthesized compound is paramount. The literature indicates that a suite of analytical techniques is employed for the comprehensive characterization of 5,5′-dibromo-2,2′-dipyridyl disulfide.[2]

| Analytical Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine rings. Due to the symmetry of the molecule, a simplified spectrum with three distinct signals in the aromatic region is anticipated. The chemical shifts and coupling patterns will be characteristic of a 2,5-disubstituted pyridine ring. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbon atoms of the pyridine rings. The number of signals will reflect the molecular symmetry. The carbon atoms attached to bromine and sulfur will have characteristic chemical shifts. |

| Mass Spectrometry | Mass spectral analysis will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two bromine atoms. |

| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the C=C and C=N stretching vibrations of the pyridine ring, as well as C-H and C-Br stretching frequencies. |

| Elemental Analysis | The elemental analysis data (C, H, N, S, Br) should be in close agreement with the calculated values for the molecular formula C₁₀H₆Br₂N₂S₂. |

| X-ray Crystallography | For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction can be performed. The literature reports that 5,5′-dibromo-2,2′-dipyridyl disulfide crystallizes in a monoclinic system.[2] |

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it an intriguing candidate for various applications in drug discovery. The presence of the disulfide bond, a known reactive moiety, combined with the bromopyridine scaffold, which is a common element in many bioactive molecules, suggests a range of potential therapeutic applications.

Antimicrobial Activity

Pyridyl disulfides have been investigated as antimicrobial agents.[1] The disulfide bond can undergo thiol-disulfide exchange with cysteine residues in bacterial proteins and enzymes, leading to the disruption of their function and ultimately, cell death. The bromopyridine moiety can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial cell membranes. Research on related pyridyl disulfides has shown activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus.[1]

Antitumor Activity

A variety of natural and synthetic compounds containing disulfide or multisulfide bonds exhibit potent antitumor activities.[3] The proposed mechanism often involves the cleavage of the disulfide bond within the reducing environment of cancer cells, which can trigger a cascade of events leading to the generation of reactive oxygen species (ROS) or the alkylation of critical biomolecules like DNA, ultimately inducing apoptosis.[3] Furthermore, bipyridine derivatives have been explored for their anticancer properties, with some showing potent cytotoxicity against various human cancer cell lines.[4][5]

Enzyme Inhibition

The disulfide bond in this compound can act as a covalent inhibitor by reacting with cysteine residues in the active or allosteric sites of enzymes. This mechanism is particularly relevant for enzymes whose dysregulation is implicated in disease.

Caption: Potential therapeutic applications of this compound.

Future Directions and Concluding Remarks

This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug development. Its straightforward synthesis and the presence of both a reactive disulfide moiety and a biologically relevant bromopyridine scaffold provide a strong foundation for its exploration as a lead compound.

Future research should focus on a comprehensive biological screening of this compound against a panel of bacterial and cancer cell lines to elucidate its specific activities and therapeutic potential. Mechanistic studies to identify its molecular targets and signaling pathways will be crucial for its rational development as a potential therapeutic agent. Furthermore, the synthesis of analogs with modifications to the pyridine ring or the disulfide linkage could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

This technical guide has provided a foundational understanding of this compound, grounded in the available scientific literature. It is hoped that this comprehensive overview will stimulate further research into this promising molecule and its potential to contribute to the development of new medicines.

References

-

Singh, P., et al. (2008). Synthesis and characterization of 5,5′-dibromo-2,2′-dipyridyl disulfide and some of its derivatives: X-ray structure of 5,5′-dibromo-2,2′-dipyridyl disulfide and bis(5-bromopyridine-2-ylthio) methane. Inorganica Chimica Acta, 362(1), 19-26. [Link]

-

Fraser, C. A., et al. (2017). Allicin-inspired pyridyl disulfides as antimicrobial agents for multidrug-resistant Staphylococcus aureus. Molecules, 22(10), 1683. [Link]

-

Li, Y., et al. (2019). The antitumor activity of 4,4'-bipyridinium amphiphiles. RSC Advances, 9(57), 33023-33028. [Link]

-

Pavan, F. R., et al. (2019). Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives. Cancers, 11(4), 499. [Link]

-

Kim, Y. S., et al. (2002). Disulfide and multisulfide antitumor agents and their modes of action. Current pharmaceutical design, 8(19), 1695-1707. [Link]

Sources

- 1. Allicin-inspired pyridyl disulfides as antimicrobial agents for multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Disulfide and multisulfide antitumor agents and their modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antitumor activity of 4,4'-bipyridinium amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent In Vitro and In Vivo Anticancer Activity of New Bipyridine and Bipyrimidine Gold (III) Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Brominated Pyridine Derivatives

Foreword: The Privileged Scaffold and the Power of Bromine

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an ideal starting point for drug design. The strategic introduction of a bromine atom onto this versatile core can dramatically modulate a molecule's physicochemical and pharmacological properties. The lipophilicity, size, and electronic influence of bromine can enhance binding affinity to target proteins, improve membrane permeability, and alter metabolic pathways, often leading to compounds with potent and selective biological activities.

This technical guide provides an in-depth exploration of the burgeoning field of brominated pyridine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, diverse biological activities, and the underlying mechanisms of action. We will delve into their potential as anticancer, antimicrobial, and neurological agents, supported by detailed experimental protocols and structure-activity relationship (SAR) insights to empower your own research endeavors.

I. Synthetic Strategies for Brominated Pyridine Scaffolds

The efficient synthesis of brominated pyridine derivatives is a cornerstone of their exploration as potential therapeutic agents. A variety of methods exist, ranging from classical electrophilic aromatic substitution to modern cross-coupling reactions.

Electrophilic Bromination

Direct bromination of the pyridine ring is often challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic attack. However, this approach can be successful under harsh conditions, such as using oleum and Br2, though it may lead to a mixture of mono- and di-brominated isomers that are difficult to separate.

Halogen Exchange Reactions

A more controlled method for introducing bromine is through halogen exchange reactions, where a more reactive halogen, such as iodine or chlorine, is displaced by a bromide ion.

From Pyridine N-Oxides

Activation of the pyridine ring via N-oxidation facilitates electrophilic substitution. The resulting pyridine N-oxide can be brominated more readily, and the N-oxide can subsequently be removed by reduction.

Modern Synthetic Approaches

Contemporary organic synthesis offers a plethora of powerful tools for the precise and efficient synthesis of brominated pyridines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are invaluable for constructing complex molecules from bromopyridine building blocks.[2] The strategic use of Grignard reagents with bromopyridines also allows for the introduction of various substituents.[3]

A general synthetic workflow for accessing functionalized brominated pyridines is outlined below:

Caption: General synthetic routes to functionalized brominated pyridines.

II. Anticancer Activity: Targeting the Engines of Malignancy

The pyridine scaffold is a common feature in many anticancer agents, and the addition of bromine has been shown to enhance their cytotoxic and antiproliferative effects.[1] Brominated pyridine derivatives have been investigated for their ability to inhibit various cancer-related targets, including protein kinases and the cellular machinery of cell division.

Kinase Inhibition: Halting Aberrant Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] Many brominated pyridine derivatives have been designed and synthesized as potent kinase inhibitors.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the VEGF signaling pathway.[5] Several pyridine derivatives have been developed as inhibitors of VEGFR kinases. While not a simple brominated pyridine, the thienopyridine derivative LCB03-0110 serves as an excellent example of a pyridine-containing scaffold that potently inhibits VEGFR-2.[4] This highlights the potential for developing brominated pyridine analogs that target this critical pathway.

The VEGF signaling pathway and the point of inhibition are depicted below:

Caption: Inhibition of the VEGF signaling pathway by a brominated pyridine derivative.

c-Jun N-terminal Kinase (JNK) Pathway Activation: The JNK signaling pathway plays a complex role in cell fate, and its sustained activation can lead to apoptosis (programmed cell death).[6] Some pyridine derivatives have been shown to induce apoptosis in cancer cells by upregulating the JNK pathway.[6] This provides another promising avenue for the development of brominated pyridine-based anticancer therapies.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that influence the anticancer activity of pyridine derivatives. For instance, a review of pyridine derivatives with antiproliferative activity indicated that the presence and position of certain functional groups can enhance activity, while halogen atoms or bulky groups can sometimes decrease it.[1] However, in other cases, the introduction of a bromine atom has been shown to increase cytotoxic effects.[1] This underscores the importance of empirical testing and the nuanced role of bromine in modulating biological activity.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of representative pyridine derivatives against various cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 29 | Pyridine with H, CN, OMe, and halogen substitutions | A549 (Lung) | 10.6 | [1] |

| Derivative 30 | Pyridine with H, CN, OMe, and halogen substitutions | A549 (Lung) | 0.93 | [1] |

| Derivative 31 | Pyridine with a single CH3 group | HepG2 (Liver) | 1.30 | [1] |

| Derivative 32 | Pyridine with a Cl group | HepG2 (Liver) | 5.84 | [1] |

| Derivative 33 | Pyridine with an H atom | HepG2 (Liver) | 7.15 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the brominated pyridine derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

-

III. Antimicrobial Activity: A New Front in the Fight Against Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Brominated pyridine derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The antimicrobial activity of pyridinium salts, including brominated derivatives, is often attributed to their ability to disrupt bacterial cell membranes. These compounds typically possess a hydrophobic alkyl chain and a hydrophilic quaternary nitrogen group, which provides surface activity and allows them to interact with and permeabilize the cell membrane, leading to cell death.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of brominated pyridine derivatives is influenced by several structural factors:

-

Lipophilicity: A balance between hydrophobicity and hydrophilicity is crucial for activity.

-

Alkyl Chain Length: The length of the alkyl chain attached to the pyridinium nitrogen can significantly impact antimicrobial efficacy.

-

Position of Bromine: The position of the bromine atom on the pyridine ring can affect the electronic properties and overall shape of the molecule, thereby influencing its interaction with bacterial targets.

For example, certain pyridinium bromide salts have demonstrated excellent antibacterial activity against Gram-negative bacteria due to an appropriate balance between their hydrophobic and hydrophilic properties.[1]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values of representative brominated pyridine derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 12a | E. coli | 19.5 | [3] |

| Compound 12a | B. mycoides | < 4.8 | [3] |

| Compound 12a | C. albicans | < 4.8 | [3] |

| Compound 15 | E. coli | > 4.8 | [3] |

| Compound 15 | B. mycoides | 9.8 | [3] |

| Compound 15 | C. albicans | 39 | [3] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after an incubation period.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the brominated pyridine derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations. Leave a column for a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Inoculation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions and the positive control well.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

-

IV. Neurological Activity: Modulating the Nervous System

The pyridine nucleus is present in many neuroactive compounds, and brominated derivatives are being explored for their potential to treat various neurological disorders.

Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE increases the levels of acetylcholine, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several pyridine derivatives have been identified as potent AChE inhibitors.

The mechanism of AChE inhibition at the synapse is illustrated below:

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on the synthesis of substituted pyridyl disulfides.

A Technical Guide to the Synthesis of Substituted Pyridyl Disulfides

Abstract: Pyridyl disulfides are indispensable reagents in modern chemical biology and drug development, primarily serving as highly efficient thiol-reactive handles for bioconjugation.[1] Their utility is anchored in the thiol-disulfide exchange reaction, which allows for the formation of cleavable disulfide bonds with biomolecules like proteins and peptides.[1][2] This technical guide provides an in-depth exploration of the principal synthetic methodologies for preparing substituted pyridyl disulfides. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower informed experimental design. We will delve into the synthesis of both symmetrical and unsymmetrical pyridyl disulfides through key strategies including the oxidation of pyridinethiones, reactions of sulfenyl derivatives, and disulfide exchange reactions.

Introduction: The Significance of the Pyridyl Disulfide Moiety

The pyridyl disulfide group is a critical functional moiety in the realm of bioconjugation and the design of redox-responsive materials.[3] Its prominence stems from its specific and rapid reaction with free sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins.[1] This reaction, known as thiol-disulfide exchange, is a reversible nucleophilic substitution that forms a new disulfide bond while releasing pyridine-2-thione, a stable leaving group.[1][2]

The release of pyridine-2-thione is a key thermodynamic driving force for the reaction and provides a convenient spectroscopic handle for real-time reaction monitoring, as it strongly absorbs light at 343 nm.[1] The reaction is most efficient at a pH between 7 and 8, where the thiol exists in its more nucleophilic thiolate anion (R-S⁻) form.[1] This pH dependence makes the reaction highly compatible with physiological conditions, a critical requirement for working with sensitive biological molecules.

The resulting disulfide bond is stable under typical conditions but can be cleaved in the presence of endogenous reducing agents like glutathione, which is found at higher concentrations inside cells.[3][4] This redox sensitivity is ingeniously exploited in drug delivery systems, allowing for the controlled release of therapeutic cargo within the reductive intracellular environment.[5][6]

This guide will systematically explore the chemical strategies used to construct these valuable molecules.

Chapter 1: Synthesis of Symmetrical Pyridyl Disulfides via Oxidation

The most direct and common method for synthesizing symmetrical disulfides (Ar-S-S-Ar) is the oxidative coupling of two thiol precursors. In the context of pyridyl disulfides, this involves the oxidation of the corresponding substituted pyridinethione (or its tautomer, mercaptopyridine).

The Mechanism of Thiol Oxidation

Thiol oxidation to a disulfide is fundamentally a process where each sulfur atom changes its oxidation state from -2 (in the thiol) to -1 (in the disulfide).[7] The reaction proceeds through various intermediates depending on the oxidant used, but a general pathway involves the formation of a reactive sulfur species (like a sulfenic acid, RSOH, or a thiyl radical, RS•) which then reacts with a second thiol molecule.[7][8]

For instance, with an oxidant like hydrogen peroxide (H₂O₂), a thiol can be oxidized to a sulfenic acid intermediate. This intermediate is then susceptible to nucleophilic attack by a second thiol molecule, forming the disulfide bond and releasing water.[7]

Causality in Oxidant Selection

The choice of oxidizing agent is critical and depends on factors like substrate tolerance, reaction conditions, and desired purity.

-

Iodine (I₂): A mild and effective oxidant. The reaction is often performed in an alcoholic solvent with a base (like triethylamine) to neutralize the HI byproduct. It's a reliable method for many standard pyridinethiones.

-

Hydrogen Peroxide (H₂O₂): A "green" and inexpensive oxidant whose byproduct is water.[9] However, over-oxidation to sulfinic or sulfonic acids can occur if conditions are not carefully controlled (temperature, concentration).[7][9] Catalysts like iodide ions can be used to make the reaction more efficient at lower H₂O₂ concentrations.[9]

-

Air (O₂): The most environmentally benign oxidant. This process is often slower and may require a catalyst, such as metal complexes, to proceed at a practical rate. It is suitable for large-scale industrial synthesis where cost and environmental impact are paramount.

-

Dimethyl Sulfoxide (DMSO): Can act as an oxidant, especially under acidic conditions or at elevated temperatures, where it is reduced to dimethyl sulfide.[9] This can be a convenient choice as DMSO can also serve as the reaction solvent.

Data Summary: Comparison of Common Oxidants

| Oxidant | Typical Conditions | Advantages | Disadvantages |

| Iodine (I₂) / Base | Ethanol/Methanol, RT | High yield, reliable | Stoichiometric waste (HI) |

| Hydrogen Peroxide (H₂O₂) | Trifluoroethanol or aq. solution, RT[9] | "Green" (water byproduct), cheap | Risk of over-oxidation[7] |

| Air (O₂) / Catalyst | Varies, often basic pH | Environmentally friendly, inexpensive | Can be slow, may require catalyst |

| Sodium Bromate (NaBrO₃) | Aqueous solution, 0°C to RT[10] | Fast, clean, effective | Brominated byproducts possible |

Experimental Protocol: Synthesis of 2,2'-Dipyridyl Disulfide

This protocol is a representative example of an oxidative coupling reaction using iodine.

Materials:

-

2-Mercaptopyridine (or its tautomer, pyridine-2-thione)

-

Ethanol (absolute)

-

Iodine (I₂)

-

Triethylamine (TEA)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Ethyl Acetate

Procedure:

-

Dissolution: Dissolve 2-mercaptopyridine (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Base Addition: Add triethylamine (1.1 eq) to the solution and stir for 5 minutes. The base acts to deprotonate the thiol, forming the more reactive thiolate.

-

Oxidation: Slowly add a solution of iodine (0.55 eq) in ethanol dropwise to the stirred mixture at room temperature. The disappearance of the yellow iodine color indicates its consumption. The reaction is monitored by TLC until the starting material is fully consumed.

-

Quenching: Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to remove any excess iodine.

-

Extraction: Remove the ethanol under reduced pressure. Partition the residue between dichloromethane and water. Separate the organic layer, and wash it sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 2,2'-dipyridyl disulfide by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.

Chapter 2: Synthesis of Unsymmetrical Pyridyl Disulfides

Unsymmetrical disulfides (Ar-S-S-R) are of great interest as they allow for the precise linkage of two different molecular entities.[11] Their synthesis requires more strategic planning to avoid the formation of symmetrical disulfide side products. Key methods include reacting a sulfenyl halide with a thiol or performing a disulfide exchange reaction.

Method A: Reaction of Pyridylsulfenyl Halides with Thiols

This method involves the activation of a pyridinethione to a pyridylsulfenyl halide (typically a chloride), which is a potent electrophile.[11] This highly reactive intermediate is then immediately treated with a different thiol to form the desired unsymmetrical disulfide.

Causality: The cleavage of a symmetrical dipyridyl disulfide with an agent like sulfuryl chloride (SO₂Cl₂) generates a pyridylsulfenyl chloride (Py-S-Cl).[11] This species is highly electrophilic at the sulfur atom and reacts rapidly with a nucleophilic thiol (R-SH) without the need for a catalyst.[11] Because the sulfenyl chloride is often unstable, this reaction is typically performed as a one-pot procedure where the sulfenyl chloride is generated in situ and consumed immediately.[11]

Method B: Thiol-Disulfide Exchange

Thiol-disulfide exchange is an equilibrium-driven reaction where a thiol attacks a disulfide bond, leading to the formation of a new disulfide and a new thiol.[4] To synthesize an unsymmetrical pyridyl disulfide, a thiol (R-SH) is reacted with a symmetrical dipyridyl disulfide (Py-S-S-Py).

Causality: The reaction is driven to the product side by the formation of the stable pyridine-2-thione leaving group, which exists in equilibrium with its 2-mercaptopyridine tautomer.[1] This effectively removes the product thiol from the equilibrium, pushing the reaction to completion. This is the same principle that underpins the use of pyridyl disulfides in bioconjugation.[2] The reaction rate is optimal at slightly basic pH (7-8.5) to favor the formation of the reactive thiolate anion.[1]

Experimental Protocol: Synthesis of an Unsymmetrical Alkyl-Pyridyl Disulfide via Exchange

This protocol describes the reaction between 2,2'-dipyridyl disulfide and a generic alkyl thiol.

Materials:

-

2,2'-Dipyridyl disulfide

-

Alkyl Thiol (e.g., Cysteamine, Glutathione)

-

Methanol or a buffered aqueous solution (e.g., PBS, pH 7.4)

-

Nitrogen or Argon source

Procedure:

-

Dissolution: Dissolve the 2,2'-dipyridyl disulfide (1.0 eq) in methanol in a flask under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions of the thiol.

-

Thiol Addition: Add the alkyl thiol (1.0-1.1 eq) to the solution. If the thiol is not soluble in methanol, a co-solvent or a buffered aqueous system can be used.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by observing the formation of the pyridine-2-thione byproduct spectrophotometrically at 343 nm.[1] Alternatively, TLC or LC-MS can be used to track the consumption of the starting materials.

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The desired unsymmetrical disulfide is purified from the pyridine-2-thione byproduct and any unreacted starting material. This is typically achieved by column chromatography on silica gel. For water-soluble products, reverse-phase chromatography (C18) may be necessary.

Chapter 3: The Impact of Substituents

Substituents on the pyridine ring can significantly alter the properties and reactivity of the pyridyl disulfide.

-

Electron-withdrawing groups (e.g., -NO₂): These groups increase the electrophilicity of the disulfide bond, making it more reactive towards nucleophilic attack by thiols.[10] The corresponding pyridinethione becomes more acidic, meaning the thiolate anion forms at a lower pH, which can accelerate the reaction rate at neutral pH.[10] An example is 2,2'-dithiobis(5-nitropyridine).

-

Electron-donating groups: These groups have the opposite effect, decreasing the reactivity of the disulfide bond.

-

Solubilizing groups (e.g., -COOH): Adding charged groups like carboxylates can increase the water solubility of the pyridyl disulfide reagent.[10] This is particularly valuable for bioconjugation reactions performed in aqueous buffers without the need for organic co-solvents that could denature proteins.[10]

Conclusion

The synthesis of substituted pyridyl disulfides is a mature yet evolving field, critical to the advancement of bioconjugation and drug delivery. The primary synthetic routes—oxidative coupling for symmetrical disulfides and sulfenylation or disulfide exchange for unsymmetrical variants—offer a versatile toolkit for chemists. A thorough understanding of the underlying mechanisms, the influence of reaction conditions, and the effect of pyridine ring substituents is paramount for the successful design and execution of these syntheses. By carefully selecting the appropriate methodology and optimizing reaction parameters, researchers can efficiently produce a wide array of tailored pyridyl disulfide reagents for cutting-edge applications.

References

-

Reddy, S. T., et al. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate Chemistry. Retrieved from [Link]

-

Gauthier, M. A., & Klok, H. A. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Retrieved from [Link]

-

Altinbasak, I., & Sumer, O. (2020). Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials. Polymer Chemistry. Retrieved from [Link]

-

Vila-Romeu, N., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Journal of Nanobiotechnology. Retrieved from [Link]

-

Vila-Romeu, N., et al. (2019). Two-step lipid-peptide conjugation through pyridyl disulfide reaction chemistry. ResearchGate. Retrieved from [Link]

- Application Notes and Protocols for Thiol-Disulfide Exchange Reactions with Py-ds-Prp-Osu Conjug

-

Dutta, D., et al. (2020). Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers. ChemBioChem. Retrieved from [Link]

-

Gusakova, Y. V., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules. Retrieved from [Link]

- Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. (n.d.).

-

Effects of substitution on dipyridyldisulfide. (2020). Reddit. Retrieved from [Link]

- Methods for unsymmetrical disulfide synthesis and beyond. (n.d.).

-

Three common methodologies for the preparation of unsymmetrical disulfides. (n.d.). ResearchGate. Retrieved from [Link]

- Pyridyl Disulfide Reaction Chemistry: An Efficient Strategy toward Redox-Responsive Cyclic Peptide–Polymer Conjugates. (n.d.).

-

Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. (2010). PubMed. Retrieved from [Link]

- Pyridyl disulfide-based thiol-disulfide exchange reaction: Shaping the design of redox-responsive polymeric materials. (n.d.).

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Retrieved from [Link]

-

Crich, D., & Vinogradova, O. (2007). Novel strategies for the synthesis of unsymmetrical glycosyl disulfides. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Disulfide synthesis by S-S coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Pyrithione. (n.d.). Wikipedia. Retrieved from [Link]

-

Special Issue: Synthesis and Application of Disulfide Compounds. (n.d.). MDPI. Retrieved from [Link]

- Synthesis of unsymmetrical phosphorus disulfides. (n.d.). RSC Publishing.

-

03.03 Oxidation Reactions of Thiols. (2019). YouTube. Retrieved from [Link]

-

15.7: Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 10. reddit.com [reddit.com]

- 11. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Significance of Pyridyl Disulfides in Modern Drug Development

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 1,2-Bis(5-bromopyridin-2-yl)disulfane in medicinal chemistry.

Pyridyl disulfide-containing molecules represent a cornerstone in the design of sophisticated therapeutic systems.[1] Their utility stems from the unique reactivity of the disulfide bond, which can undergo thiol-disulfide exchange reactions. This property is particularly valuable for creating stimuli-responsive systems that can release therapeutic agents under specific biological conditions.[2] The intracellular environment, rich in reducing agents like glutathione, provides a natural trigger for the cleavage of these disulfide bonds, making them ideal for targeted drug delivery.[3] Furthermore, the pyridyl disulfide moiety itself can be a key component in biologically active compounds, with a range of natural products exhibiting potent antitumor activities attributed to their disulfide or multisulfide structures.[4]

This guide focuses on a specific, yet potentially versatile, member of this class: This compound . The presence of bromine atoms on the pyridine rings introduces additional layers of chemical functionality and potential biological activity, making it a compound of significant interest for medicinal chemists.

Chemical and Structural Profile

This compound is a symmetrical disulfide molecule. The core structure consists of two 5-bromopyridine rings linked by a disulfide bridge at the 2-position.

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂N₂S₂ |

| Molecular Weight | 378.11 g/mol |

| Appearance | (Predicted) Crystalline solid |

| Key Features | - Redox-responsive disulfide bond- Two functionalizable bromo-pyridine moieties |

The bromine atoms can influence the molecule's lipophilicity and electronic properties, and they also serve as handles for further chemical modification through reactions like cross-coupling, offering a pathway to more complex derivatives.

Core Application: Redox-Responsive Drug Delivery and Bioconjugation

The primary application of this compound in medicinal chemistry is as a homobifunctional crosslinker for the development of redox-responsive drug delivery systems. The disulfide bond acts as a cleavable linker, stable in the bloodstream but readily broken in the reducing intracellular environment.[3]

Mechanism of Action: Thiol-Disulfide Exchange

The key chemical transformation is the thiol-disulfide exchange reaction. A thiol-containing molecule (such as a cysteine residue in a peptide or a thiol-modified drug) can attack the disulfide bond of this compound. This results in the formation of a new, mixed disulfide and the release of 5-bromo-2-thiopyridine. This reaction is often quantitative and can be monitored spectrophotometrically by measuring the release of the pyridine-2-thione byproduct.[5]

Workflow for Thiol-Disulfide Exchange and Intracellular Cleavage

Caption: Thiol-disulfide exchange and subsequent intracellular release.

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies for the synthesis of related pyridyl disulfides.[6] The synthesis involves the oxidation of the corresponding thiol precursor, 5-bromo-pyridine-2-thiol.

Materials:

-

5-bromo-2-aminopyridine

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Thiourea

-

Sodium hydroxide

-

Hydrogen peroxide (30%)

-

Dichloromethane

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Diazotization of 5-bromo-2-aminopyridine:

-

Dissolve 5-bromo-2-aminopyridine in aqueous hydrobromic acid at 0-5°C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C. Stir for 1 hour.

-

-

Formation of the Thiourea Adduct:

-

To the cold diazonium salt solution, add a solution of thiourea in water.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

-

Hydrolysis to 5-bromo-pyridine-2-thiol:

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the thiol.

-

Collect the solid by filtration, wash with water, and dry.

-

-

Oxidative Dimerization to the Disulfide:

-

Suspend the crude 5-bromo-pyridine-2-thiol in a suitable solvent like dichloromethane.

-

Slowly add hydrogen peroxide with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]

Protocol 2: Bioconjugation via Thiol-Disulfide Exchange

This protocol describes a general method for conjugating a thiol-containing molecule (e.g., a cysteine-terminated peptide) to this compound.

Materials:

-

This compound

-

Thiol-containing molecule (e.g., cysteine-peptide)

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4, with EDTA)

-

Organic co-solvent if needed (e.g., DMSO, DMF)

-

UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in an organic co-solvent.

-

Prepare a stock solution of the thiol-containing molecule in the reaction buffer.

-

-

Reaction Setup:

-

In a reaction vessel, add the reaction buffer.

-

Add the thiol-containing molecule to the desired final concentration.

-

Initiate the reaction by adding the stock solution of this compound (typically in a 1.5 to 2-fold molar excess).

-

-

Reaction Monitoring:

-

The progress of the reaction can be monitored by measuring the absorbance of the released 5-bromo-pyridine-2-thione at its λmax (around 340-360 nm).[5]

-

Take aliquots at different time points and measure the absorbance.

-

-

Reaction Completion and Purification:

-

The reaction is typically complete within a few hours at room temperature.

-

Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted starting materials and the byproduct.

-

Potential Applications and Future Directions

The unique structure of this compound opens up several avenues for research and development:

-

Homobifunctional Crosslinking: Its symmetrical nature allows for the crosslinking of two identical thiol-containing molecules, which could be useful in protein dimerization studies or the formation of specific polymer architectures.

-

Development of Novel Anticancer Agents: Disulfide-containing natural products have shown significant antitumor activity.[4] This compound could be explored as a lead structure for novel anticancer drugs, where the disulfide bond's cleavage inside cancer cells could release cytotoxic moieties. The bromo-pyridine scaffold is also a common feature in many biologically active compounds.[7]

-

Pro-drug Design: One of the bromo-pyridine moieties could be further functionalized with a therapeutic agent, while the other remains as a leaving group for the initial thiol-disulfide exchange with a targeting ligand (e.g., an antibody fragment).

-

Antimicrobial Agents: Brominated pyrroles and pyridines have been investigated for their antimicrobial properties.[7] This compound could be screened for activity against various bacterial and fungal strains.

Conclusion

This compound is a promising but under-explored molecule in medicinal chemistry. Its core utility lies in its redox-responsive disulfide bond, making it an excellent candidate for developing advanced drug delivery systems and bioconjugates. The presence of two bromo-pyridine units provides both potential for inherent biological activity and handles for further synthetic elaboration. The protocols and potential applications outlined in this guide provide a solid foundation for researchers to begin exploring the full potential of this versatile chemical entity.

References

- Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PubMed Central.

- Pyridyl Disulfide Functionalized Polymers as Nanotherapeutic Platforms | Request PDF.

- Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC - NIH.

- Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins | Bioconjugate Chemistry - ACS Publications.

- Buy Pyridyl disulfide ethyl methacrylate | 910128-59-5 - Smolecule.

- Synthesis and characterization of 5,5′-dibromo-2,2′-dipyridyl disulfide and some of its derivatives: X-ray structure of 5,5 - ResearchGate.

- Disulfide and multisulfide antitumor agents and their modes of action - PubMed.

- Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buy Pyridyl disulfide ethyl methacrylate | 910128-59-5 [smolecule.com]

- 3. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disulfide and multisulfide antitumor agents and their modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1,2-Bis(5-bromopyridin-2-yl)disulfane

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed, three-step protocol for the synthesis of 1,2-Bis(5-bromopyridin-2-yl)disulfane, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine. This intermediate is subsequently converted to 5-bromopyridine-2-thione, which undergoes oxidative dimerization to afford the target disulfide. This document offers a step-by-step methodology, explains the chemical principles behind the experimental choices, and provides guidance on the characterization of the final product.

Introduction

This compound, also known as 5,5'-dibromo-2,2'-dipyridyl disulfide, is a key intermediate in the synthesis of a variety of heterocyclic compounds. The disulfide bridge is a reactive functional group that can be cleaved under reducing conditions to provide the corresponding thiol, which can then be used in a variety of subsequent reactions. The bromine atoms on the pyridine rings provide a handle for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery programs.

Disulfides, in general, are an important class of compounds with wide-ranging applications in synthetic and industrial chemistry, as well as being found in a number of naturally occurring compounds.[1] The synthesis of symmetrical disulfides is often achieved through the oxidation of the corresponding thiols.[2] This guide details a reliable and reproducible method for the preparation of this compound, starting from readily available starting materials.

Overall Synthetic Scheme

The synthesis of this compound is accomplished in three main steps starting from 2-aminopyridine. The overall workflow is depicted in the following diagram.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Aminopyridine | Reagent grade, ≥98% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | Reagent grade, 99% | Acros Organics |

| Acetonitrile (ACN) | Anhydrous, 99.8% | Fisher Scientific |

| Sodium hydrosulfide (NaSH) | Technical grade | Alfa Aesar |

| Hydrochloric acid (HCl) | 37% | VWR Chemicals |

| Iodine (I₂) | Reagent grade | J.T. Baker |

| Sodium thiosulfate | Anhydrous, ≥98% | EMD Millipore |

| Dichloromethane (DCM) | HPLC grade | Honeywell |

| Ethyl acetate (EtOAc) | ACS grade | BDH |

| Hexanes | ACS grade | Macron Fine Chemicals |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Avantor |

Protocol 1: Synthesis of 2-Amino-5-bromopyridine

This procedure is adapted from established methods for the bromination of 2-aminopyridine.[3][4] The use of N-bromosuccinimide (NBS) is a milder alternative to liquid bromine and can lead to higher selectivity and fewer byproducts.[4]

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (9.4 g, 100 mmol) in 100 mL of acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (17.8 g, 100 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

-

Once the starting material is consumed, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purify the crude product by recrystallization from a mixture of ethanol and water to afford 2-amino-5-bromopyridine as a white to pale yellow solid.

Protocol 2: Synthesis of 5-Bromopyridine-2-thione

This protocol describes the conversion of the 2-amino group to a thione via a diazotization-thiolation sequence. This is a common method for introducing a sulfur functionality onto a pyridine ring.

Procedure:

-

To a stirred solution of 2-amino-5-bromopyridine (8.65 g, 50 mmol) in 100 mL of 2 M hydrochloric acid at 0 °C, add a solution of sodium nitrite (3.8 g, 55 mmol) in 20 mL of water dropwise. Maintain the temperature below 5 °C during the addition.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, prepare a solution of sodium hydrosulfide (NaSH) (7.0 g, 125 mmol) in 50 mL of water and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium hydrosulfide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Acidify the reaction mixture to pH 5 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-bromopyridine-2-thione as a solid. This product can be used in the next step without further purification.

Protocol 3: Synthesis of this compound

The final step involves the mild oxidation of the synthesized 5-bromopyridine-2-thione to the corresponding disulfide. Iodine is an effective and readily available oxidizing agent for this transformation.

Procedure:

-

Suspend 5-bromopyridine-2-thione (9.5 g, 50 mmol) in 150 mL of ethanol in a 500 mL round-bottom flask.

-

Add a solution of iodine (6.35 g, 25 mmol) in 50 mL of ethanol dropwise to the stirred suspension at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC (eluent: 3:1 hexanes/ethyl acetate).

-

Once the reaction is complete, quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a crystalline solid.[5]

Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

-

Melting Point: Literature values for similar dipyridyl disulfides suggest a sharp melting point.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The chemical shifts will be influenced by the bromo and disulfide substituents.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display five signals corresponding to the five distinct carbon atoms of the pyridine ring.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₀H₆Br₂N₂S₂. The isotopic pattern for the two bromine atoms will be a key diagnostic feature.

Table 1: Summary of Reagents and Expected Yields

| Step | Starting Material | Reagent(s) | Product | Molecular Weight ( g/mol ) | Molar Ratio | Expected Yield (%) |

| 1 | 2-Aminopyridine | N-Bromosuccinimide | 2-Amino-5-bromopyridine | 173.02 | 1:1 | 80-90 |

| 2 | 2-Amino-5-bromopyridine | NaNO₂, NaSH, HCl | 5-Bromopyridine-2-thione | 190.07 | 1:1.1:2.5 | 75-85 |

| 3 | 5-Bromopyridine-2-thione | Iodine | This compound | 378.14 | 2:1 | 85-95 |

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical transformations. Each step includes a purification procedure to ensure the quality of the intermediates and the final product. The progress of each reaction should be monitored by TLC to ensure complete conversion of the starting material. The final product's identity and purity should be rigorously confirmed by the characterization methods outlined above. The expected spectroscopic data, particularly the isotopic pattern in the mass spectrum, serves as a reliable validation of the product's structure.

References

-

Synthesis and characterization of 5,5′-dibromo-2,2′-dipyridyl disulfide and some of its derivatives: X-ray structure of 5,5. ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

- CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents. (n.d.).

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. (2025, January 30). Retrieved January 22, 2026, from [Link]

- Janiak, C., Deblon, S., & Wu, H.-P. (1999). Syntheses of 5,5'-Disubstituted 2,2'-Bipyridines.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Kedrowski, B. (2020, April 30). Hydroboration/Oxidation of 1-Octene Experiment, Part 2. YouTube. Retrieved January 22, 2026, from [Link]

-

Preparation and Characterization of Methyl Substituted 2,2′-Dipyridyl Diselenides and -Ditellurides: X-ray Structure of 6,6. Sci-Hub. (n.d.). Retrieved January 22, 2026, from [Link]

-

A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed. (2012, October 18). Retrieved January 22, 2026, from [Link]

-